Product packaging for 1,7-Dithia-4,10-diazacyclododecane(Cat. No.:CAS No. 65113-45-3)

1,7-Dithia-4,10-diazacyclododecane

Cat. No.: B14491657
CAS No.: 65113-45-3
M. Wt: 206.4 g/mol
InChI Key: HCUKRKWSSNYTJJ-UHFFFAOYSA-N
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Description

1,7-Dithia-4,10-diazacyclododecane (CAS 65113-45-3) is a heterocyclic organic compound of significant interest in supramolecular and coordination chemistry. It serves as a versatile macrocyclic ligand featuring a 12-membered ring with a mixed-donor set of two nitrogen and two sulfur atoms (N2S2) . This specific arrangement of "soft" thioether and "harder" amine donors provides a unique coordination environment, making it highly effective for binding transition metal ions . The compound is a valuable precursor for the development of more complex functional ligands. It can be functionalized with pendant arms, such as pyridinyl groups, to fine-tune the properties, stability, and electrochemical behavior of its resulting metal complexes . Researchers have employed this compound and its derivatives to synthesize complexes with metals like Copper (Cu²⁺), Cobalt (Co²⁺), and Nickel (Ni²⁺), which are studied for their potential applications in catalysis, molecular devices, and as models for metalloenzymes . The macrocyclic structure provides a stable framework that often results in complexes with greater kinetic inertness compared to those formed with acyclic ligands. For research purposes only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2S2 B14491657 1,7-Dithia-4,10-diazacyclododecane CAS No. 65113-45-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65113-45-3

Molecular Formula

C8H18N2S2

Molecular Weight

206.4 g/mol

IUPAC Name

1,7-dithia-4,10-diazacyclododecane

InChI

InChI=1S/C8H18N2S2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h9-10H,1-8H2

InChI Key

HCUKRKWSSNYTJJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCNCCSCCN1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,7 Dithia 4,10 Diazacyclododecane

Established Synthetic Pathways for 1,7-Dithia-4,10-diazacyclododecane

The construction of the this compound ring system can be achieved through several synthetic approaches, each with its own advantages and challenges. These methods are designed to overcome the entropic and enthalpic barriers associated with the formation of medium-sized rings.

Multi-Step Organic Synthesis Approaches (e.g., Dilactame Intermediate Strategies)

One of the most reliable methods for the synthesis of macrocycles like this compound involves a multi-step approach that often utilizes a dilactam intermediate. While direct literature for the dithia analog is scarce, the synthesis of the corresponding 1,7-dioxa-4,10-diazacyclododecane (B1198599) provides a well-established template.

This strategy typically begins with the acylation of a diamine with a diacid chloride or a derivative thereof. For the synthesis of the 1,7-dithia analog, a plausible route would involve the reaction of a bis(α-chloroacetyl) derivative of a C2-bridged diamine with a dithiol. A more controlled approach, however, would be the formation of a dilactam, which can then be reduced to the desired diamine macrocycle.

A hypothetical, yet chemically sound, pathway is outlined below:

Amidation: The synthesis would commence with the reaction of 3-thiapentanedioic acid with a suitable N-protected diamine, such as N,N'-ditosyl-1,2-ethanediamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the corresponding diamide (B1670390).

Cyclization: Intramolecular cyclization of the resulting open-chain diamide under high-dilution conditions would yield the dilactam, this compound-3,11-dione.

Reduction: The final step involves the reduction of the amide carbonyl groups of the dilactam to methylene (B1212753) groups. This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in a suitable solvent like tetrahydrofuran (B95107) (THF). Subsequent removal of the tosyl protecting groups would yield the target macrocycle, this compound.

This stepwise approach allows for better control over the cyclization step, minimizing the formation of polymeric side products.

High-Dilution Condensation Techniques in Macrocycle Formation

The principle of high-dilution is a cornerstone in the synthesis of macrocycles. This technique involves carrying out the cyclization reaction at very low concentrations of the reactants (typically 10⁻³ to 10⁻⁴ M). By maintaining a low concentration, the probability of intermolecular reactions, which lead to linear polymers, is significantly reduced, while the likelihood of the desired intramolecular cyclization is favored.

In the context of synthesizing this compound, a one-pot approach under high-dilution conditions could involve the slow, simultaneous addition of two different bifunctional precursors to a large volume of a suitable solvent. For instance, the reaction between 1,2-ethanedithiol (B43112) and a bis(2-haloethyl)amine derivative, such as N,N'-bis(2-chloroethyl)amine, in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base (e.g., potassium carbonate) would be a candidate for this method. The slow addition rate ensures that the concentration of the reactive intermediates remains low, thus promoting the [1+1] cyclization over polymerization.

Templated Synthesis Methodologies (e.g., Cesium Ion Templation)

Template-assisted synthesis is a powerful strategy that utilizes metal ions to pre-organize the linear precursors into a conformation that favors intramolecular cyclization. The metal ion acts as a template, holding the reactive ends of the molecule in proximity, thereby increasing the effective concentration and promoting the desired ring-closing reaction.

For the synthesis of thioether macrocycles, cesium ions (Cs⁺) have proven to be particularly effective templates. The large ionic radius and high polarizability of the cesium cation allow it to coordinate effectively with the soft sulfur atoms of a dithiolate precursor. nih.gov

A plausible templated synthesis of this compound would involve the reaction of a bis-electrophile with a dithiol in the presence of a cesium salt, typically cesium carbonate (Cs₂CO₃) or cesium fluoride (B91410) (CsF). The cesium ion would coordinate with the deprotonated thiol groups of a precursor like 1,5-diamino-3-thiapentane, bringing the amino groups into a favorable position to react with a dielectrophile, such as 1,2-dibromoethane. This pre-organization significantly enhances the yield of the desired macrocycle.

Comparative Analysis of Synthetic Routes for Related Macrocyclic Ligands (e.g., 1,4-Dithia-7,10-diazacyclododecane)

A direct structural isomer of the title compound is 1,4-Dithia-7,10-diazacyclododecane. The synthesis of this isomer highlights the importance of precursor selection in determining the final macrocyclic structure.

The synthesis of 1,4-Dithia-7,10-diazacyclododecane typically involves the reaction of a C2-dithiol with a bis(2-haloethyl)amine. For example, the reaction of 1,2-ethanedithiol with N,N'-bis(2-chloroethyl)amine under high-dilution conditions in the presence of a base would yield the 1,4-dithia isomer.

FeatureThis compound Synthesis1,4-Dithia-7,10-diazacyclododecane Synthesis
Key Precursors - Bis(2-aminoethyl) sulfide (B99878) and a C3-dihalide- 3-thiapentanedioic acid and a C2-diamine (dilactam route)- 1,2-Ethanedithiol and a bis(2-haloethyl)amine derivative
Connectivity S-C-C-N-C-C-SS-C-C-S-C-C-N
Symmetry C₂ symmetryC₂ symmetry
Synthetic Challenge Potential for oligomerization, requiring high dilution or template methods.Similar challenges with oligomerization, addressed by high dilution.

This comparative analysis underscores the principle that the final arrangement of heteroatoms in the macrocycle is dictated by the connectivity of the building blocks.

Derivatization Strategies of the this compound Scaffold

The secondary amine groups in the this compound scaffold provide convenient handles for further functionalization. These derivatization reactions allow for the tuning of the macrocycle's properties, such as its solubility, lipophilicity, and metal ion selectivity.

A common derivatization strategy is the N-alkylation of the secondary amines. This can be achieved by reacting the macrocycle with alkyl halides in the presence of a base. For example, reaction with ethyl bromoacetate (B1195939) followed by hydrolysis can introduce carboxylate arms, transforming the macrocycle into a more effective chelating agent.

Another important derivatization is the introduction of pendant arms containing additional donor groups. For instance, novel artificial receptors based on the analogous 1,7-dioxa-4,10-diazacyclododecane have been synthesized with pendant aminoethyl or guanidinoethyl side arms. nih.gov These modifications have been shown to enhance the DNA binding and cleavage activity of their copper(II) complexes. nih.gov A similar strategy could be applied to the 1,7-dithia analog to create ligands with tailored biological or catalytic activities.

The general reactions for derivatization include:

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride to introduce substituted alkyl groups.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Michael Addition: Reaction with α,β-unsaturated carbonyl compounds to introduce functionalized side chains.

These derivatization strategies significantly expand the utility of the this compound core, enabling its application in a wide range of chemical and biological contexts.

Introduction of Pendant Arms (e.g., Pyridin-2-ylmethyl)

The N-alkylation of the secondary amine groups in this compound with nitrogen-containing aromatic heterocycles, such as pyridin-2-ylmethyl groups, is a common strategy to enhance the coordination capabilities of the macrocycle. The resulting N,N'-disubstituted ligands can act as hexadentate ligands, coordinating to metal ions through the two macrocyclic nitrogen atoms, the two macrocyclic sulfur atoms, and the two nitrogen atoms of the pyridyl pendants.

A notable example is the synthesis of 4,10-bis(pyridin-2-ylmethyl)-1,7-dithia-4,10-diazacyclododecane. The successful synthesis and isolation of its bis(perchlorate) salt have been confirmed through single-crystal X-ray diffraction analysis. While the specific reaction conditions for this exact compound are not detailed in the crystallographic report, the general synthetic approach for introducing such pendant arms typically involves the reaction of the parent macrocycle with a suitable alkylating agent in the presence of a base.

The common synthetic route involves the reaction of this compound with 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and in the presence of a base like potassium carbonate or sodium carbonate to neutralize the hydrohalic acid formed during the reaction. The reaction mixture is usually heated to promote the N-alkylation. The general reaction scheme is presented below:

General Reaction Scheme:

The table below summarizes the typical reagents and conditions for this type of transformation, based on methodologies for similar macrocyclic compounds.

ReagentBaseSolventTemperature (°C)Reaction Time (h)
2-(Chloromethyl)pyridine hydrochlorideK₂CO₃AcetonitrileReflux24-48
2-(Bromomethyl)pyridine hydrobromideNa₂CO₃DMF80-10012-24

The resulting ligand, 4,10-bis(pyridin-2-ylmethyl)-1,7-dithia-4,10-diazacyclododecane, can then be isolated and purified using standard techniques such as crystallization or chromatography. The formation of the bis(perchlorate) salt, as reported in the literature, is achieved by treating the free ligand with perchloric acid.

Functionalization with Carboxylic Acid Moieties

The introduction of carboxylic acid moieties onto the this compound framework is another important functionalization strategy. The resulting dicarboxylate derivative, this compound-4,10-diacetic acid, is a valuable chelating agent, particularly for forming stable complexes with a variety of metal ions. The carboxylate groups provide additional coordination sites and can enhance the water solubility of the resulting metal complexes.

The reaction is generally performed in an aqueous or mixed aqueous-organic solvent system. A base, such as sodium hydroxide (B78521) or potassium hydroxide, is used to deprotonate the secondary amines and to neutralize the haloacetic acid. The reaction temperature is often elevated to facilitate the alkylation process. The general reaction scheme for this transformation is as follows:

General Reaction Scheme:

The table below outlines the typical reagents and conditions for the carboxymethylation of polyaza macrocycles, which can be adapted for this compound.

ReagentBaseSolventpHTemperature (°C)
Bromoacetic acidNaOHWater>1080-90
Iodoacetic acidKOHWater/Ethanol>1070-80

After the reaction is complete, the pH of the solution is adjusted to the isoelectric point of the diacetic acid derivative to induce precipitation. The crude product can then be purified by recrystallization. This methodology has been successfully applied to a variety of other polyaza macrocycles to produce their corresponding N-carboxylate derivatives.

Coordination Chemistry of 1,7 Dithia 4,10 Diazacyclododecane and Its Metal Complexes

Complexation Behavior with Transition Metal Ions

The presence of both soft (sulfur) and hard (nitrogen) donor atoms within its macrocyclic framework allows 1,7-dithia-4,10-diazacyclododecane to form complexes with a range of transition metal ions. The formation of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of coordinating anions.

Mononuclear Metal Complex Formation

This compound readily forms mononuclear complexes where a single metal ion is encapsulated within the macrocyclic cavity. nih.gov The ligand typically acts as a tetradentate chelator, binding the metal ion through its two nitrogen and two sulfur atoms. The stability of these mononuclear complexes is a hallmark of the macrocyclic effect, where the pre-organized structure of the ligand leads to a more favorable entropy change upon complexation compared to analogous open-chain ligands.

Divalent Metal Cation Coordination (e.g., Co(II), Ni(II), Cu(II), Hg(II))

The coordination of this compound with divalent transition metal cations has been a subject of significant investigation.

Cobalt(II): Cobalt(II) complexes with this ligand can exhibit different coordination geometries. rsc.orgresearchgate.net Depending on the reaction conditions and the presence of other coordinating species, both octahedral and lower coordination number complexes can be formed. researchgate.netnih.gov The electronic properties and magnetic behavior of these complexes are of particular interest. rsc.org

Nickel(II): Nickel(II) forms a variety of complexes with N- and S-containing macrocycles. nih.govnih.govresearchgate.net With this compound, Ni(II) can adopt square-planar or octahedral geometries. nih.govnih.gov The square-planar geometry is often observed with the tetradentate macrocycle alone, while octahedral geometry can be achieved through the coordination of two additional axial ligands, such as water or anions. nih.govchemijournal.com

Copper(II): Copper(II) complexes of ligands containing nitrogen and sulfur donors are well-studied. nih.govnih.govdyenamo.se The coordination geometry around the Cu(II) ion in complexes with this compound is often distorted from ideal geometries due to the Jahn-Teller effect. nih.gov This can result in square-planar, square-pyramidal, or distorted octahedral structures. nih.gov

Mercury(II): As a soft metal ion, Mercury(II) has a strong affinity for the soft sulfur donors in the macrocycle. nih.gov This interaction is a primary driving force for complex formation. The resulting complexes often exhibit coordination numbers and geometries typical for Hg(II), such as linear or tetrahedral arrangements. nih.govlibretexts.orglibretexts.org

Donor Atom Set Analysis and Ligand Denticity

The coordinating properties of this compound and its derivatives are fundamentally determined by the set of donor atoms available for binding to a metal ion.

The {N2S2}-Donor Set in this compound

The parent macrocycle, this compound, possesses a tetradentate {N2S2} donor set. This combination of two secondary amine nitrogens and two thioether sulfurs provides a versatile binding cavity suitable for a range of transition metal ions. The arrangement of these donors within the 12-membered ring allows the ligand to act as a tetradentate chelator, encircling the metal ion in a stable conformation.

Expanded Donor Sets via Pendant Arm Functionalization (e.g., {N3S2}, {N4S2})

The coordinating capabilities of the this compound scaffold can be significantly expanded by the introduction of pendant arms containing additional donor groups. nih.govplos.org By functionalizing the secondary amine groups, it is possible to create ligands with higher denticity.

For instance, attaching a pendant arm with an additional nitrogen donor to one of the existing nitrogen atoms results in a ligand with an {N3S2} donor set. Similarly, functionalization of both nitrogen atoms with nitrogen-containing side arms can lead to an {N4S2} donor set. These expanded donor sets can form more stable and coordinatively saturated complexes, often with distinct geometric and electronic properties compared to the parent macrocycle. This strategy has been employed to synthesize ligands for creating dinuclear metal complexes. nih.gov

Coordination Geometries and Structural Flexibility in Metal Complexes

The metal complexes of this compound and its derivatives exhibit a variety of coordination geometries, which are influenced by the size and electronic configuration of the metal ion, as well as the denticity of the ligand. umass.edu

The inherent flexibility of the 12-membered macrocyclic ring allows it to adopt different conformations to accommodate the preferred coordination geometry of a given metal ion. Common geometries observed for transition metal complexes with this ligand and its derivatives include:

Square Planar: Often seen with d8 metal ions like Ni(II). nih.gov

Tetrahedral: Can be adopted by ions such as Cu(I) and Zn(II). libretexts.orgnih.gov

Octahedral: Achieved when two additional ligands coordinate to the metal ion in the axial positions, perpendicular to the plane of the macrocycle. This is common for ions like Co(II) and Ni(II). researchgate.netnih.govnih.gov

Distorted Geometries: Due to factors like the Jahn-Teller effect in Cu(II) complexes or the steric constraints of the ligand, distorted versions of these ideal geometries are frequently observed. nih.gov

The structural flexibility of the macrocycle is a key feature, enabling it to adapt to the electronic and steric demands of different metal ions, thus contributing to the rich coordination chemistry of this ligand system.

Table of Geometries:

Metal Ion Typical Coordination Geometries
Co(II) Octahedral, Tetrahedral researchgate.netnih.gov
Ni(II) Square-Planar, Octahedral nih.govnih.govnih.gov
Cu(II) Square-Planar, Square-Pyramidal, Distorted Octahedral nih.govnih.gov

Table of Compounds:

Compound Name
This compound
Cobalt(II)
Nickel(II)
Copper(II)
Mercury(II)
Zinc(II)

Octahedral Coordination Environments

The macrocyclic ligand this compound acts as a tetradentate ligand, coordinating to metal ions through its two nitrogen and two sulfur donor atoms. In many of its metal complexes, the central metal ion adopts an octahedral coordination geometry. This geometry is achieved when the four donor atoms of the macrocycle bind to the metal in a plane, leaving two axial positions available for coordination by other ligands, such as solvent molecules or anions.

Infrared spectra of metal complexes with this ligand suggest that it behaves as a tetradentate ligand. researchgate.net On the basis of magnetic moment, electronic, and EPR spectral data, many metal complexes of this and similar macrocyclic ligands have been found to be high-spin with an octahedral geometry. researchgate.net For instance, tin(II) complexes with related macrocyclic ligands containing nitrogen and sulfur donors exhibit an octahedral geometry where the macrocycle's donor atoms and two chloro groups are coordinated to the tin ion. researchgate.net

Uncommon Coordination Geometries (e.g., Capped Trigonal Prismatic)

While octahedral coordination is common, this compound and its derivatives can also form complexes with less conventional geometries. One such example is the capped trigonal prismatic geometry. This seven-coordinate geometry describes a shape where seven ligands are arranged around a central atom, forming the vertices of an augmented triangular prism. wikipedia.org

This type of uncommon geometry for Hg(II) complexes is influenced by the large size of the metal ion and the steric effects of the macrocycle. researchgate.net In some instances, weakly bound atoms from counter-ions, like the oxygen atoms from perchlorate (B79767) ions, can occupy the seventh coordination site, resulting in a capped trigonal prismatic geometry. researchgate.net Research has shown the formation of Hg(II) complexes with derivatives of this compound that exhibit this seven-coordinate geometry. researchgate.netuea.ac.uk

Anion Recognition and Interaction within Coordination Complexes

The coordination of a metal ion by this compound can create a binding site for anions. This process, known as anion recognition, is a key area of supramolecular chemistry. The metal center in these complexes acts as a Lewis acid, attracting and binding anions. nd.edu This interaction can be signaled by changes in the complex's properties, such as color, which can arise from anion-to-metal charge transfer bands.

In some cases, the anion is directly coordinated to the metal center. nd.edu For example, in certain dicopper(II) cryptates, an anion can occupy the axial positions of the copper ions, which adopt a trigonal bipyramidal geometry. researchgate.net The presence of hydrogen bond donors within the macrocyclic framework, such as the amine hydrogens in this compound, can further stabilize the anion through hydrogen bonding interactions. researchgate.net The binding affinity and selectivity for different anions can be tuned by modifying the structure of the macrocyclic ligand. nih.gov

Impact of Heteroatom Substitution on Coordination Properties

The coordination properties of macrocyclic ligands are significantly influenced by the nature of the donor atoms within the ring. Substituting the heteroatoms in a macrocycle like this compound can alter its affinity and selectivity for different metal ions.

Comparative Studies with Polyazamacrocycles (e.g., Cyclen)

Comparing this compound with polyazamacrocycles like cyclen (1,4,7,10-tetraazacyclododecane) reveals the distinct roles of sulfur and nitrogen donors in metal coordination. Cyclen, with its four nitrogen donors, is a versatile ligand that forms stable complexes with a wide range of metal ions. In an octahedral complex, cyclen occupies four coordination sites, leaving two available for other ligands. nih.gov

The replacement of two nitrogen atoms in cyclen with sulfur atoms to form this compound introduces softer donor sites. According to the Hard and Soft Acids and Bases (HSAB) principle, the softer sulfur donors are expected to have a higher affinity for softer metal ions. This difference in donor atoms leads to variations in the stability and structure of the resulting metal complexes.

Role of Sulfur and Oxygen Donor Atoms in Ligand-Metal Affinity

The presence of sulfur donor atoms in a macrocycle generally imparts a preference for softer transition metal ions. alfa-chemistry.com Thioether sulfur atoms are considered soft bases and form stable bonds with soft acid metal ions. alfa-chemistry.com The inclusion of nitrogen donors alongside sulfur, as in this compound, can enhance the affinity for certain metal ions like Cu(II). nih.gov

Structural Elucidation and Characterization of 1,7 Dithia 4,10 Diazacyclododecane Complexes

Solid-State Structural Determination by X-ray Crystallography

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of molecules in the solid state. For complexes of 1,7-dithia-4,10-diazacyclododecane and its derivatives, this technique has provided invaluable information regarding the conformation of the macrocyclic ring, the precise geometry of the coordination sphere, and the nature of non-covalent interactions that stabilize the crystal lattice.

Precise Bond Lengths and Angles within the Coordination Sphere

Detailed analysis of the crystal structures of metal complexes with derivatives of this compound reveals the precise bond lengths and angles that define the coordination environment of the metal ion.

In a nickel(II) complex with a tetradentate bis(oxime)amine ligand, the Ni-N bond lengths are approximately 1.86 Å, and the Ni-O bond lengths are around 1.85 Å. scribd.com For a copper(II) complex with a pentadentate macrocyclic ligand containing a {N₃S₂} donor set, the solid-state crystal structure was also determined, providing detailed bond length and angle data. researchgate.net

A study of a nickel(II) complex with a hexaazamacrocycle showed an average Ni-N bond distance of 1.934(9) Å. nih.gov In a different copper(II) complex with a tetraazatricyclo[16.4.0.0⁷,¹²]docosane ligand, the copper atom exhibits a tetragonally distorted octahedral environment. reddit.com

The table below summarizes selected bond lengths for representative nickel(II) and copper(II) complexes with related macrocyclic ligands, illustrating the typical coordination sphere distances.

ComplexMetal IonDonor AtomBond Length (Å)
[Ni{C₆H₄N₂(C₆H₃OOH)₂}]Ni(II)N, O1.863, 1.858 (N), 1.844, 1.868 (O)
Ni(C₂₄H₃₆F₂N₆)₂Ni(II)N1.934 (9)
[Cu(L)(H₂O)₂]Cl₂·4H₂O (L = C₂₂H₄₄N₄)Cu(II)N, O-
[Ni(tren)(H₂O)₂]Ni(H₂O)₆₂Ni(II)N, O2.087 (4) (N), 2.128 (4) (O)
[Ni(OH₂)₆]Cl₂·(18-crown-6)₂·2H₂ONi(II)O-

Data sourced from related macrocyclic complexes to provide representative values.

Investigation of Intermolecular and Intramolecular Interactions

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in the assembly and stabilization of the crystal structures of these complexes. In the crystal lattice of a nickel(II) hexaazamacrocyclic complex, a network of intermolecular N-H···O and C-H···O/F hydrogen bonds creates a seamless floral lace pattern. nih.gov Similarly, in a hydrated copper(II) complex, O-H···Cl, N-H···Cl, and O-H···O hydrogen bonds link the chloride anions, the complex cation, and water molecules into a three-dimensional network. reddit.com The supramolecular structure of another nickel(II) complex is stabilized by extensive hydrogen bonding between water ligands, 18-crown-6 (B118740) molecules, Cl⁻ anions, and co-crystallized water solvent. nih.gov

Crystallographic Anomalies

Crystallographic anomalies, such as disorder in the positions of anions or solvent molecules, are not uncommon in the crystal structures of coordination complexes. In the crystal structure of a copper(II) complex with a pentadentate macrocyclic ligand featuring a {N₃S₂} donor set, the perchlorate (B79767) anions were found to be disordered over two sets of sites. researchgate.net This disorder indicates that the anions occupy multiple positions within the crystal lattice with different probabilities.

Advanced Spectroscopic Characterization Techniques

Alongside X-ray crystallography, spectroscopic techniques provide complementary information about the electronic structure and properties of these complexes in solution.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a powerful tool for probing the electronic transitions within transition metal complexes, which are responsible for their characteristic colors. The absorption of light in the UV-visible region corresponds to the excitation of electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions) or between the metal and the ligand (charge-transfer transitions).

The electronic spectra of nickel(II) complexes are dependent on their geometry. Octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, while square-planar complexes show different spectral features. reddit.comdocbrown.info For instance, the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, is green and shows absorption maxima that correspond to these transitions. docbrown.info The positions of these bands are sensitive to the nature of the ligands surrounding the metal ion, following the spectrochemical series. scribd.com

Copper(II) complexes, with a d⁹ electronic configuration, typically display a broad, weak absorption band in the visible region, which is attributed to d-d transitions. researchgate.net The energy of this transition is influenced by the solvent and the specific ligands coordinated to the copper(II) ion. researchgate.net

The table below presents typical UV-Visible absorption data for related Ni(II) and Cu(II) complexes, highlighting the electronic transitions.

Complex TypeMetal IonSolvent/Stateλ_max (nm)Assignment
Octahedral Ni(II)Ni(II)Aqueous~360, ~590d-d transitions
Square-planar Ni(II)Ni(II)------d-d transitions
Dinuclear Cu(II) with salan-type ligandsCu(II)Various Solvents204-312, 380-448, broad visibleπ-π, n-π, LMCT, d-d

Data is generalized from studies of related nickel and copper complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying metal complexes that contain one or more unpaired electrons. For paramagnetic complexes of this compound, such as those with Cu(II) or Ni(III), EPR spectroscopy would provide critical information about the electronic structure and the local environment of the metal center.

The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants. The g-factor provides information about the electronic environment and the nature of the orbitals containing the unpaired electron(s). For instance, in Cu(II) complexes, the relationship between the parallel (g∥) and perpendicular (g⊥) components of the g-tensor can distinguish between different coordination geometries, such as elongated octahedral or trigonal bipyramidal. sci-hub.se

Hyperfine coupling arises from the interaction of the electron spin with the nuclear spin of the metal ion and any coordinating atoms with a non-zero nuclear spin (e.g., ¹⁴N). The magnitude of the metal hyperfine coupling constant is indicative of the degree of covalency in the metal-ligand bonds. Furthermore, superhyperfine coupling to the nitrogen donor atoms of the diazacyclododecane ring would provide direct evidence of the coordination of the nitrogen atoms to the metal center.

While specific EPR data for this compound complexes are not available, studies on similar copper(II) complexes with other macrocyclic ligands demonstrate the utility of this technique in confirming the coordination environment and understanding the electronic properties of the metal ion. sci-hub.seethz.chnih.govias.ac.in

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Oxidation State and Coordination Environment

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a highly sensitive technique for determining the oxidation state and coordination geometry of a specific element within a compound. By tuning the X-ray energy to the absorption edge of the metal of interest (e.g., the Ni K-edge), a XANES spectrum is produced. The position and features of the absorption edge are characteristic of the formal oxidation state of the absorbing atom. uni-bayreuth.dersc.org An increase in the absorption edge energy generally corresponds to an increase in the oxidation state of the metal. nih.gov

The pre-edge region of the XANES spectrum can contain features whose intensity and position are related to the coordination geometry of the metal center. For instance, in nickel complexes, the intensity of the 1s → 3d pre-edge peak can be used to distinguish between centrosymmetric (e.g., octahedral) and non-centrosymmetric (e.g., tetrahedral) coordination environments. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of the this compound ligand itself and its diamagnetic metal complexes (e.g., with Zn(II) or Ni(II) in a square-planar d⁸ configuration). ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms within the macrocyclic framework.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons on the carbon backbone would confirm the structure of the ligand. Upon complexation with a diamagnetic metal ion, changes in the chemical shifts of the protons adjacent to the donor atoms (sulfur and nitrogen) would indicate the coordination of these atoms to the metal center.

Similarly, the ¹³C NMR spectrum would show a distinct set of resonances for the carbon atoms in the ligand. The coordination-induced shifts in the ¹³C spectrum can also be used to identify the donor atoms. While specific NMR data for this compound is not documented in the provided search results, the general principles of NMR spectroscopy are well-established for the characterization of similar macrocyclic compounds. rsc.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-2, C-6--
C-3, C-5--
C-8, C-12--
C-9, C-11--
N-H--
No experimental data available in search results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching and bending vibrations of the secondary amine groups, as well as C-H stretching and bending vibrations of the alkyl backbone. The C-S stretching vibrations would also be present, although they are typically weaker and can be more difficult to assign definitively.

Upon complexation with a metal ion, changes in the vibrational frequencies of the functional groups involved in coordination would be observed. For example, a shift in the N-H vibrational bands would provide strong evidence for the coordination of the nitrogen atoms to the metal center. New bands in the far-IR region may also appear, corresponding to the metal-nitrogen (M-N) and metal-sulfur (M-S) stretching vibrations, directly confirming the coordination of the donor atoms.

While a specific IR spectrum for this compound is not available, the spectrum of the related compound 1,7-Dioxa-4,10-dithiacyclododecane provides some insight into the expected regions for C-H and C-S vibrations. ethz.ch

Table 2: Hypothetical IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching-
N-HBending-
C-HStretching-
C-HBending-
C-NStretching-
C-SStretching-
No experimental data available in search results.

Thermodynamic and Kinetic Aspects of Metal Ion Complexation by 1,7 Dithia 4,10 Diazacyclododecane Ligands

Thermodynamic Stability of Metal Complexes

The thermodynamic stability of a metal complex is a measure of the extent to which the complex will form under equilibrium conditions. It is quantified by the stability constant (K).

Stability constants (log K) are typically determined experimentally using techniques such as potentiometric titrations, spectrophotometry, or NMR spectroscopy. These constants represent the equilibrium for the formation of the metal-ligand (ML) complex in solution. A higher log K value signifies a more stable complex.

For 1,7-dithia-4,10-diazacyclododecane, also known as trans-dithiacyclen, stability constants have been determined for its complexes with copper. Notably, the stability is highly dependent on the oxidation state of the copper ion. The Cu(II) complex has a reported stability constant of log K = 3.4. researchgate.net In contrast, the Cu(I) species is significantly more stable, with a log K value of 12.9. researchgate.net This indicates a strong preference for the ligand to stabilize copper in its +1 oxidation state.

Stability Constants (log K) for Metal Complexes of this compound and a Regioisomer
LigandMetal Ionlog KReference
This compound ( rsc.organeN₂S₂ trans)Cu(II)3.4 researchgate.net
This compound ( rsc.organeN₂S₂ trans)Cu(I)12.9 researchgate.net
1,4-Dithia-7,10-diazacyclododecane ( rsc.organeN₂S₂ cis)Cu(II)~14 researchgate.net

Several key factors influence the thermodynamic stability of metal complexes formed with this compound.

Metal Ion Size and Charge Density: The stability of a complex is often related to the charge-to-radius ratio of the metal ion. Generally, for a given ligand, smaller, more highly charged ions (higher charge density) form more stable complexes due to stronger electrostatic interactions. The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) often predicts the stability of complexes with high-spin, divalent transition metal ions.

Ligand Basicity: The basicity of the donor atoms (the nitrogen amines in this case) is crucial. More basic donor atoms typically form stronger bonds with metal ions, leading to more stable complexes. The presence of two softer sulfur donors in the ring, compared to an all-nitrogen macrocycle like cyclen, influences the preference for certain metal ions. Soft donors like sulfur tend to form more stable complexes with soft metal ions such as Cu(I) and Hg(II). mdpi.com

Chelate vs. Macrocyclic Effect: The chelate effect describes the enhanced stability of complexes with polydentate ligands (which form rings upon coordination) compared to those with analogous monodentate ligands. The macrocyclic effect provides an additional layer of stability. Macrocyclic ligands like this compound are "pre-organized" for coordination, meaning they require less of an unfavorable entropy change to wrap around the metal ion compared to a similar open-chain ligand. researchgate.net This results in significantly higher stability constants for macrocyclic complexes.

The stability of metal complexes with this compound can be understood by comparing them to related structures.

Acyclic Analogs: Complexes of macrocyclic ligands are thermodynamically more stable than their acyclic counterparts due to the macrocyclic effect. For example, the Cu(II) complex of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) has a stability constant (log K) that is over 10⁴-fold greater than that of its corresponding open-chain analog. A similar enhancement in stability is expected for this compound compared to an open-chain N₂S₂ ligand.

Other Macrocyclic Analogs: The stability of the Cu(II) complex of this compound (log K = 3.4) is notably lower than that of its regioisomer, 1,4-dithia-7,10-diazacyclododecane (cis-dithiacyclen), which has a log K of approximately 14 for Cu(II). researchgate.net This highlights that the specific arrangement of donor atoms within the macrocyclic ring has a profound impact on the stability of the resulting complex. Furthermore, the stability of complexes with all-nitrogen macrocycles like cyclam (1,4,8,11-tetraazacyclotetradecane) is very high, with the log K for Ni(II)-cyclam being around 22.2. The substitution of nitrogen atoms with sulfur generally leads to different metal ion selectivity and stability profiles.

Kinetic Studies of Metal Complex Formation and Dissociation

Kinetic studies focus on the rates and mechanisms of complex formation (complexation) and breakdown (dissociation). While thermodynamically stable, a complex may form or dissociate either very quickly or very slowly.

The rates of complexation for macrocyclic ligands are often slower than for their acyclic analogs. This is because the metal ion must be inserted into a pre-formed, and sometimes rigid, cavity. The formation of lanthanide complexes with DOTA, for example, is known to be very slow.

Dissociation reactions are often studied by introducing a scavenger ion (like Cu²⁺) or by lowering the pH and observing the rate at which the complex breaks down. For many macrocyclic complexes, particularly those of DOTA and its derivatives, dissociation is extremely slow, which is a property termed kinetic inertness. For example, the dissociation of lanthanide complexes of 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (DO2A) is highly dependent on pH, following the rate law k_obs = k_H[H⁺], indicating an acid-catalyzed dissociation pathway.

While specific rate constants for this compound are not readily found in the searched literature, studies on similar macrocycles provide insight. For instance, the dissociation of lanthanide complexes with 1,7-diaza-4,10,13-trioxacyclopentadecane-N,N'-diacetic acid also shows both acid-dependent and acid-independent pathways. The kinetic inertness of such complexes makes them suitable for applications where the metal ion must remain securely bound.

Ligand exchange, or substitution, involves one ligand displacing another. These reactions can proceed through a spectrum of mechanisms.

Dissociative (D) Mechanism: The reaction begins with the cleavage of the bond to the outgoing ligand, forming a coordinatively unsaturated intermediate. This is followed by the coordination of the incoming ligand. This mechanism is common for octahedral complexes.

Associative (A) Mechanism: The incoming ligand first forms a bond with the metal center, creating a higher-coordinate intermediate, after which the outgoing ligand departs. This pathway is more common for square planar complexes.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate. It can have more associative (Iₐ) or dissociative (Iₐ) character.

The specific mechanism for complexes of this compound would depend on the metal ion, its preferred coordination geometry, and the reaction conditions. For transition metals like Cu(II) or Ni(II) that can form square planar or distorted octahedral complexes, the mechanism could involve either pathway, and detailed kinetic analysis would be required for its elucidation.

Electrochemical Properties and Redox Chemistry of Metal Complexes

The electrochemical behavior of a metal complex is fundamentally tied to the identity of the metal ion and the coordination environment provided by the ligand. The ligand can stabilize certain oxidation states of the metal, thereby shifting the redox potentials.

The redox potential of a metal couple, such as Cu(II)/Cu(I), is a measure of the ease with which the metal ion can be reduced or oxidized. This potential is highly sensitive to the geometry of the complex and the nature of the donor atoms. For copper, Cu(I) prefers a tetrahedral coordination geometry, while Cu(II) is more flexible, commonly adopting square planar or distorted octahedral geometries.

The ligand this compound, with its two soft thioether sulfur donors and two harder secondary amine nitrogen donors, can create a specific electronic environment around a coordinated copper ion. Thioether sulfur atoms are known to stabilize Cu(I), which would be expected to lower the Cu(II)/Cu(I) redox potential (make reduction easier) compared to analogous all-nitrogen donor macrocycles. However, no specific redox potential values for the [Cu(this compound)]²⁺/⁺ couple have been reported in the surveyed literature. For comparison, Cu(II)/Cu(I) redox potentials in other complexes can range widely, from around +0.1 V to over +1.0 V vs. NHE, depending on the ligand structure. nih.govnih.gov

The architecture of this compound is critical in determining which oxidation state of a metal ion is more stable. The combination of soft sulfur donors and harder nitrogen donors makes it an interesting ligand for transition metals with variable oxidation states. The flexible 12-membered ring can adapt its conformation to accommodate the preferred coordination geometry of a given oxidation state.

For example, the flexible nature of the ligand could allow for a distortion from a square planar geometry, which is favored by d⁹ Cu(II), towards a more tetrahedral-like geometry, which would stabilize d¹⁰ Cu(I). This geometric flexibility is key to facilitating electron transfer. The specific influence of this ligand on the oxidation states of metals like copper, nickel, or cobalt has not been specifically quantified in available research. Statistical analysis of crystal structures for other redox-active ligands has shown a clear correlation between intra-ligand bond lengths and the oxidation state of the coordinated metal, but such data is absent for this compound. nih.gov

Density Functional Theory (DFT) is a powerful computational tool used to predict the redox potentials and electronic structures of metal complexes. nih.govnih.gov Such calculations can determine the relative energies of a complex in different oxidation states and model the influence of the solvent, providing theoretical redox potentials that often correlate well with experimental values. nih.gov

A computational study of metal complexes with this compound could provide valuable insights into:

The optimized geometries of the complexes in different oxidation states (e.g., Cu(I) and Cu(II)).

The distribution of spin density and charge.

The calculated redox potentials.

Despite the potential for such studies, a search of the scientific literature did not yield any publications containing DFT calculations or other computational analyses specifically focused on the redox properties of metal complexes with this compound.

Computational and Theoretical Investigations of 1,7 Dithia 4,10 Diazacyclododecane Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing profound insights into the electronic and structural properties of molecules. For a system like 1,7-dithia-4,10-diazacyclododecane and its potential metal complexes, DFT would be the primary method to investigate its fundamental chemical behavior.

Elucidation of Reaction Mechanisms in Catalytic Cycles

The elucidation of reaction mechanisms in catalytic cycles is a powerful application of DFT. Macrocyclic complexes are often explored for their catalytic activity. Although no catalytic applications involving this compound are documented in the literature, DFT could be employed to map the potential energy surface of a proposed catalytic reaction. This would involve identifying transition states and intermediates, thereby providing a detailed, step-by-step understanding of the reaction pathway.

Analysis of Redox Potentials and Dimerization Tendencies of Metal Complexes

The redox properties of metal complexes are crucial for many applications, including catalysis and bioinorganic chemistry. DFT is a well-established method for calculating the redox potentials of metal complexes. The process typically involves optimizing the geometry of the complex in different oxidation states and calculating the free energy change for the electron transfer process in a solvent environment. While specific data for this compound complexes is unavailable, the soft nature of the sulfur donor atoms would likely influence the redox potential of a coordinated metal ion, favoring the stabilization of softer metal ions or lower oxidation states compared to its oxa-aza counterpart.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular mechanics and molecular dynamics are indispensable tools for exploring the conformational landscape and stability of flexible molecules like macrocycles.

A conformational analysis of this compound using MM and MD would reveal the energetically preferred three-dimensional structures of the macrocycle. nih.gov These simulations can identify various low-energy conformers and the energy barriers between them. The presence of two thioether and two secondary amine groups provides multiple sites for hydrogen bonding and coordination, leading to a complex conformational space. MD simulations, in particular, would offer a dynamic picture of the ligand's flexibility and how it might adapt its conformation to encapsulate a metal ion. Such studies are crucial for understanding the preorganization of the ligand for metal binding.

Quantum Chemical Calculations for Bonding Analysis and Electronic Properties

Beyond DFT, other quantum chemical methods can provide a deeper understanding of the bonding and electronic properties of this compound. Methods like Atoms in Molecules (AIM) theory could be used to characterize the nature of the chemical bonds within the molecule and its metal complexes, distinguishing between covalent and ionic interactions. Natural Bond Orbital (NBO) analysis would offer insights into donor-acceptor interactions and the hybridization of the atoms, further clarifying the electronic structure. These advanced calculations, while computationally intensive, would provide a comprehensive electronic picture of the system.

Advanced Research Applications of 1,7 Dithia 4,10 Diazacyclododecane and Its Metal Complexes

Catalysis in Organic Transformations and Redox Processes

The strategic placement of both soft (sulfur) and hard (nitrogen) donor atoms within the macrocyclic framework of 1,7-dithia-4,10-diazacyclododecane allows for the fine-tuning of the electronic and steric properties of coordinated metal centers. This tunability is a cornerstone in the design of novel catalysts for a range of organic transformations and redox-active processes.

Design of Metal Complex Catalysts

The design of metal complex catalysts based on this compound and related dithia-diaza macrocycles is a fertile area of research. The coordination of transition metals such as copper and nickel to these N2S2 ligands can stabilize various oxidation states of the metal, a crucial feature for catalytic redox cycles. For instance, the substitution of nitrogen with sulfur atoms in macrocyclic ligands is known to significantly increase the redox potentials of their copper(II) complexes. nih.gov This property is particularly relevant for oxidative catalysis.

The synthesis of these catalysts often involves the template-assisted condensation of appropriate dialdehydes or diketones with diamines in the presence of a metal ion. While the synthesis of the parent this compound has been reported, detailed studies on the catalytic applications of its specific metal complexes are part of an evolving field. Research on analogous dithia-diaza macrocycles has shown that the resulting metal complexes can be employed in a variety of catalytic reactions, including the aerobic oxidation of substrates. researchgate.netresearchgate.net The macrocyclic structure provides a pre-organized and sterically controlled environment around the metal center, influencing substrate binding and the selectivity of the catalytic transformation.

Mechanistic Investigations of Catalytic Reactions (e.g., Oxidative Decarboxylative Coupling)

The mechanisms of catalytic reactions employing metal complexes of dithia-diaza macrocycles are a subject of intensive study. Oxidative decarboxylative coupling, a powerful method for forming new carbon-carbon and carbon-heteroatom bonds, often involves metal-mediated redox processes. acs.orgnih.gov While specific mechanistic studies on this compound complexes in this context are not widely documented, research on related systems provides valuable insights.

In general, metal-catalyzed decarboxylative couplings can proceed through different pathways, including redox-neutral and oxidative mechanisms. acs.org For instance, in some palladium-catalyzed systems, a silver salt is not only an oxidant but also facilitates the decarboxylation step. nih.govacs.org In contrast, copper catalysts can mediate decarboxylation from a Cu(I) state even under oxidative conditions. nih.gov The role of the dithia-diaza ligand in these processes would be to stabilize the necessary metal oxidation states and to modulate the reactivity of the metal center towards the carboxylic acid and the coupling partner. The thioether donors can influence the electron density at the metal center, thereby affecting the rates of key steps such as oxidative addition and reductive elimination. nih.gov Further research is needed to elucidate the precise mechanistic pathways for catalysts based on this compound.

Metalloenzyme Mimicry and Bioinorganic Modeling

The unique coordination environment provided by this compound makes it an excellent candidate for modeling the active sites of metalloenzymes, particularly those containing copper or other transition metals.

Development of Low-Molecular Weight Models for Metal-Binding Sites

Many metalloenzymes feature metal centers with mixed-donor ligand sets, including sulfur and nitrogen, which are critical for their biological function. For example, blue copper proteins, which are involved in electron transfer reactions, have a copper center coordinated to histidine (nitrogen) and cysteine (sulfur) residues. The N2S2 donor set of this compound provides a good structural mimic for such active sites. nih.gov

The synthesis and characterization of copper(II) complexes with related dithiadiaza macrocycles have shown that these complexes can reproduce key spectroscopic and redox properties of the native enzymes, such as the intense absorption bands in the visible region and their reversible redox behavior. nih.gov These low-molecular-weight models allow for systematic studies of the structure-function relationships of the metal active sites, which can be challenging to perform on the much larger and more complex enzyme itself.

Understanding Metal Ion Interactions with Biological Substrates (e.g., Aβ peptide)

The dysregulation of metal ions, particularly copper, is implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's disease. Copper ions can bind to the amyloid-beta (Aβ) peptide, promoting its aggregation and the production of reactive oxygen species (ROS). acs.orgnih.gov Understanding the coordination of copper to Aβ is crucial for developing therapeutic strategies.

Complexes of this compound and similar ligands can serve as models to study the interaction of copper with peptides. These macrocyclic ligands can act as chelators, competing with the Aβ peptide for copper binding, thereby potentially modulating its neurotoxic effects. nih.gov By studying the thermodynamics and kinetics of copper binding to these synthetic ligands versus the Aβ peptide, researchers can gain insights into the factors that govern copper distribution in a biological environment and design more effective chelating agents for therapeutic purposes. researchgate.net

Host-Guest Chemistry and Supramolecular Assembly

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Aza-crown ethers and their thioether-containing analogues are important building blocks in this field due to their ability to act as hosts for various guest species. illinois.edursc.orgresearchgate.netnih.gov

The cavity of this compound, defined by the arrangement of its donor atoms, can selectively bind to metal ions and small organic molecules. The nature of the host-guest interaction is influenced by the size and electronic properties of both the host and the guest. The presence of both amine and thioether groups allows for a range of interactions, from coordination bonds with metal ions to hydrogen bonding with protic guests.

Molecular Recognition Phenomena with Guest Molecules

The architecture of this compound and its derivatives allows for selective interactions with various guest molecules, a cornerstone of host-guest chemistry. nih.gov These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Research has demonstrated that functionalizing the this compound scaffold can enhance its molecular recognition capabilities. For instance, the introduction of pendant side arms, such as aminoethyl or guanidinoethyl groups, to the related 1,7-dioxa-4,10-diazacyclododecane (B1198599) macrocycle has been shown to create artificial receptors. nih.gov These modified macrocycles, particularly their copper(II) complexes, exhibit significant binding affinity for biologically relevant molecules like calf thymus DNA. nih.gov The binding affinity is influenced by the nature of the side arms, with the guanidinoethyl-functionalized complex showing a higher binding constant than its aminoethyl counterpart. nih.gov

The dynamic nature of host-guest binding imparts useful properties to these materials, including stimuli-responsiveness and self-healing capabilities. nih.gov The study of these interactions often involves techniques like NMR, UV-vis spectroscopy, and isothermal titration calorimetry to elucidate the thermodynamics of guest binding, revealing whether the process is enthalpy or entropy-driven. osti.gov

Table 1: DNA Binding Constants of Functionalized 1,7-Dioxa-4,10-diazacyclododecane Copper(II) Complexes

Compound Binding Constant (M⁻¹)
Cu(II)-diaminoethyl complex 7.2 x 10⁴
Cu(II)-bisguanidinoethyl complex 8.7 x 10⁴

Phase-Dependent Reactivity and Host-Guest Behaviors of Metallo-Macrocycles

The reactivity and host-guest interactions of metallo-macrocycles derived from this compound can be significantly influenced by the physical phase (solid-state vs. solution). These differences arise from the varying degrees of molecular motion, solvation effects, and crystal packing forces in different phases.

In solution, the macrocycle and its metal complexes often exhibit dynamic behavior, readily adapting their conformations to accommodate guest molecules. The binding of guests can be a complex equilibrium involving both external (ion-association) and internal (encapsulation) interactions, each with distinct thermodynamic signatures. osti.gov For example, external binding is often enthalpy-driven, while encapsulation is typically entropy-driven due to the release of solvent molecules from the host's cavity. osti.gov

In the solid state, the macrocyclic complexes are locked into specific conformations, which can lead to pre-organized cavities for selective guest binding. The crystal structure dictates the accessibility of the binding sites and can lead to reactivity pathways that are not observed in solution. This phase-dependent behavior is a critical consideration in the design of materials with specific recognition or catalytic properties.

Sensing and Detection Systems for Specific Metal Ions and Analytes

The ability of this compound and its analogues to selectively bind to metal ions and other analytes makes them promising candidates for the development of chemical sensors. These sensors often rely on a measurable change in a physical property, such as fluorescence or an electrochemical signal, upon guest binding.

Electrochemical sensors, for instance, can be fabricated by modifying electrodes with these macrocyclic compounds. The modification of a glassy carbon electrode with a nanocomposite containing tantalum pentoxide and electrochemically reduced graphene oxide has been shown to enhance the detection of analytes like oxytetracycline. nih.gov The modified electrode exhibits a larger electroactive surface area, which facilitates the redox process of the analyte. nih.gov

The sensitivity and selectivity of these sensors can be tuned by altering the structure of the macrocycle and the choice of the integrated signaling unit. For example, fluorescence displacement indicator assays based on macrocyclic hosts can be used for the specific and selective sensing of a wide range of analytes, including neutral molecules, anions, cations, and biomolecules. nih.gov

Table 2: Performance of an Electrochemical Sensor for Oxytetracycline Detection

Parameter Value
Linear Range 0.2 to 10 µM
Detection Limit (S/N = 3) 0.095 µM

The development of such sensors is a rapidly advancing field, with ongoing research focused on improving detection limits, response times, and applicability to real-world samples. mdpi.comrsc.org

Development of Molecular Devices with Tunable Physicochemical Properties

The responsive nature of this compound-based systems to external stimuli positions them as building blocks for molecular devices. These devices can have physicochemical properties that are tunable, meaning they can be altered in a controlled manner.

One area of interest is the development of molecular switches, where the conformation or electronic properties of the macrocyclic complex are reversibly changed by an external trigger, such as light, pH, or the binding of a specific molecule. This switching behavior can be harnessed for applications in molecular electronics, data storage, and controlled drug release.

The ability to functionalize the macrocyclic framework allows for the fine-tuning of its properties. For instance, modifying the host structure can enhance target affinity, improve solubility, and control the rate of excretion, which are crucial factors for in vivo applications. nih.gov The inherent stability of these synthetic hosts, compared to biological molecules like antibodies, also offers advantages such as longer shelf life and lower risk of an immunogenic response. nih.gov

The design and synthesis of these molecular devices require a deep understanding of structure-property relationships and the interplay between the macrocycle, the coordinated metal ion, and the surrounding environment. Continued research in this area holds the potential for the creation of sophisticated molecular machines with tailored functions.

Derivatives and Analogs of 1,7 Dithia 4,10 Diazacyclododecane in Advanced Research

Synthesis and Coordination Properties of Functionalized Derivatives

The strategic functionalization of the 1,7-dithia-4,10-diazacyclododecane core has been a primary focus of research, aiming to enhance its binding affinity and selectivity for specific metal ions. The introduction of pendant arms containing additional donor atoms transforms the macrocycle into a more sophisticated chelating agent with distinct coordination preferences.

Macrocycles with Pyridyl Pendant Arms

The incorporation of pyridyl pendant arms onto the nitrogen atoms of the dithiadiazacyclododecane ring introduces aromatic nitrogen donors, which can significantly influence the coordination geometry and stability of the resulting metal complexes. These derivatives are of particular interest for their ability to form stable complexes with a variety of transition metals.

The synthesis of these functionalized macrocycles typically involves the N-alkylation of the parent this compound with a suitable pyridylmethyl halide. The coordination behavior of these ligands is characterized by the involvement of the macrocyclic nitrogen and sulfur atoms, as well as the nitrogen atoms of the pyridyl groups. The flexible nature of the pendant arms allows the ligand to adapt to the preferred coordination geometry of the metal ion. For instance, in complexes with d¹⁰ metal ions like Cu(I) and Zn(II), the ligands can impose a tetrahedral arrangement, which is favorable for these ions. nih.gov The resulting complexes often exhibit pseudo-octahedral geometries, with the donor atoms of the macrocycle and the pyridyl arms occupying the coordination sphere of the metal. nih.gov

Compound NameFunctional GroupKey Research Finding
This compound with pyridyl pendant armsPyridylForms stable, often pseudo-octahedral, complexes with transition metals. nih.gov

Macrocycles Incorporating Carboxylic Acid Functionalities

The introduction of carboxylic acid groups onto the macrocyclic framework imparts anionic character and provides additional oxygen donor atoms for metal coordination. These derivatives have shown promise in forming highly stable complexes, particularly with lanthanide and other hard metal ions.

The synthesis of these carboxylate-functionalized macrocycles is typically achieved by reacting the parent macrocycle with a haloacetic acid or its ester, followed by hydrolysis if necessary. nih.govnih.gov The resulting ligands, such as this compound-4,10-diacetic acid, are powerful chelators that can encapsulate metal ions within their cavity. The stability of the metal complexes is influenced by the match between the cavity size of the macrocycle and the ionic radius of the metal ion. For example, a study on a related diazatrioxacyclopentadecane-N,N'-diacetic acid ligand demonstrated peak stability with Eu(III) in the lanthanide series, highlighting the importance of size complementarity. These carboxylate derivatives are analogous in some respects to the well-known chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is widely used in medical imaging applications. researchgate.net

Compound NameFunctional GroupKey Research Finding
This compound-4,10-diacetic acidCarboxylic AcidForms highly stable complexes with metal ions, with stability dependent on the match between cavity size and metal ion radius.
1,7-Diaza-4,10,13-trioxacyclopentadecane-N,N'-diacetic acidCarboxylic AcidShows peak stability with Eu(III) among lanthanides, demonstrating the effect of ligand cavity size.

Regioisomers and Heteroatom Variants of Dithia-Diazacyclododecanes

Exploring the constitutional isomerism and varying the heteroatom composition within the twelve-membered ring of dithia-diazacyclododecanes provides further avenues to modulate their coordination properties and structural characteristics.

Thiaaza- and Oxathia-Cyclen Derivatives with Varying Sulfur and Oxygen Content

Replacing one or more sulfur atoms in the dithiadiazacyclododecane framework with other heteroatoms, such as oxygen, leads to a class of mixed-donor macrocycles with a spectrum of coordination properties. The presence of both soft (sulfur) and hard (oxygen, nitrogen) donor atoms allows these ligands to interact with a wider range of metal ions, exhibiting borderline hard/soft acid-base characteristics. nih.gov

The synthesis of these thiaaza- and oxathia-cyclen derivatives often involves multi-step procedures. mdpi.com The coordination chemistry of these mixed-donor macrocycles is rich and varied. For example, sulfur-containing mixed-donor macrocycles have been shown to form both endocyclic (in-cavity) and exocyclic (out-of-cavity) complexes with metal ions like Ag(I) and Cu(I). acs.orgnih.gov The mode of coordination is often dependent on the specific ligand, the metal ion, and the reaction conditions. acs.orgnih.gov The introduction of oxygen atoms generally increases the affinity for harder metal ions, while the sulfur atoms maintain a preference for softer, more thiophilic metals. nih.gov

Compound NameHeteroatom VariationKey Research Finding
1,4-Dithia-7,10-diazacyclododecaneRegioisomer of this compoundDifferent arrangement of heteroatoms leads to distinct coordination behavior.
Thiaaza- and Oxathia-Cyclen DerivativesReplacement of sulfur with oxygenMixed hard/soft donor character allows for coordination with a broad range of metal ions. nih.gov

Structure-Property Relationships in Modified Macrocyclic Systems

The systematic modification of the this compound structure provides a platform for investigating fundamental structure-property relationships. The introduction of functional groups, alteration of heteroatom placement, and changes in ring composition all have profound effects on the macrocycle's conformational flexibility, donor atom basicity, and preorganization for metal ion binding.

For instance, the addition of pendant arms can enforce a specific coordination geometry and enhance the preorganization of the ligand, leading to more stable metal complexes. The nature of the pendant arm donor atoms (e.g., pyridyl nitrogen vs. carboxylate oxygen) dictates the selectivity of the macrocycle for different types of metal ions.

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation 1,7-Dithia-4,10-diazacyclododecane Derivatives with Enhanced Functionality

The future of this compound chemistry lies in the deliberate design and synthesis of new derivatives with tailored properties. By strategically modifying the macrocyclic framework, researchers can fine-tune its electronic and steric characteristics to achieve enhanced functionality for specific applications.

One promising direction is the introduction of pendant arms to the nitrogen atoms of the macrocycle. These functional groups can serve as additional coordination sites, recognition motifs, or reactive handles for immobilization onto surfaces. For instance, the incorporation of chromophoric or fluorogenic units could lead to the development of selective optical sensors for metal ions. Research on similar aza- and thia-aza macrocycles has demonstrated the viability of this approach, where quinoline-bearing pendant arms have been used to create fluorescent chemosensors for the discrimination of zinc(II) and cadmium(II) ions. nih.gov Similarly, functionalizing the macrocycle with hydrogen-bonding units, such as amides, can facilitate the formation of heteroditopic receptors capable of binding both a metal cation and an anion. rsc.org

Furthermore, the synthesis of derivatives with altered ring size or heteroatom composition can modulate the cavity size and coordination preference of the macrocycle. This allows for the selective complexation of different metal ions, a crucial aspect for applications in ion-selective electrodes or separation technologies. The development of aza-oxa-triazole based macrocycles with tunable backbones and side-chains has shown that modulating these features can influence their bioactive properties. mdpi.comnih.gov The synthesis of such derivatives of this compound could lead to new classes of compounds with unique recognition capabilities.

The table below outlines potential functional groups for derivatization and their intended effects, drawing parallels from research on related macrocyclic compounds.

Functional GroupIntended Effect on FunctionalityPotential ApplicationRelated Research Finding
Quinoline (B57606)/Pyrene PendantsIntroduction of fluorescent properties for optical sensing.Selective metal ion sensors.Aza- and mixed thia/aza-macrocyclic receptors with quinoline arms show selective fluorescence enhancement for Zn²⁺ and Cd²⁺. nih.gov
Amide/Thiourea GroupsEnhanced anion binding capabilities through hydrogen bonding.Heteroditopic receptors for ion-pair recognition.Pendant arm aza-thioether macrocycles with amide functionalities act as heteroditopic receptors for metal salts. rsc.org
Carboxylate/Phosphonate ArmsIncreased water solubility and strong metal chelation.MRI contrast agents, radiopharmaceuticals.DOTA, with its four carboxylate arms, is a highly effective chelator for lanthanide ions used in medical imaging. rsc.org
Polymerizable Groups (e.g., vinyl, acrylate)Covalent incorporation into polymer matrices.Ion-selective membranes, functional materials.Functionalized diazocines with vinyl groups are valuable building blocks for photoresponsive polymers. rsc.org

Exploration of Novel Metal Complex Applications in Advanced Materials and Nanoscience

The unique coordination environment provided by this compound and its derivatives makes their metal complexes prime candidates for applications in advanced materials and nanoscience. Future research is expected to focus on harnessing the properties of these complexes to create materials with novel electronic, magnetic, and catalytic functionalities.

A significant area of exploration is the incorporation of these macrocyclic complexes into metal-organic frameworks (MOFs) . By designing derivatives with suitable linker functionalities, it is possible to construct porous, crystalline materials with high surface areas and tunable properties. Such MOFs could find applications in gas storage, separation, and heterogeneous catalysis. Research on other amino-functionalized ligands has shown the successful synthesis of novel MOFs with d¹⁰ metal ions, exhibiting interesting fluorescence and sensing capabilities. mdpi.com

In the realm of nanoscience , this compound-functionalized nanoparticles are an emerging area of interest. The macrocycle can act as a capping agent to stabilize nanoparticles and provide a platform for further functionalization. Metal complexes of these functionalized nanoparticles could be employed in catalysis, targeted drug delivery, and biomedical imaging. The immobilization of copper(I) complexes with phosphine (B1218219) ligands on carbon nanotubes has demonstrated favorable catalytic activity, suggesting a viable strategy for creating novel nanomaterials. researchgate.net

Furthermore, the development of photoluminescent materials based on lanthanide complexes of this compound derivatives is a promising avenue. By incorporating suitable sensitizing chromophores into the ligand structure, efficient energy transfer to the lanthanide ion can be achieved, leading to materials with sharp and long-lived emission, which are desirable for applications in lighting, displays, and bio-imaging. Studies on lanthanide complexes with other macrocyclic ligands have shown that the photophysical properties are highly dependent on the specific lanthanide ion and the ligand architecture. mdpi.comnih.gov

The table below summarizes potential applications of metal complexes of this compound in advanced materials and nanoscience.

Application AreaDescriptionKey Properties of the Macrocyclic Complex
Metal-Organic Frameworks (MOFs)Crystalline materials with porous structures for gas storage, separation, and catalysis.Ability to be functionalized with linker groups for MOF construction; tunable cavity for selective guest binding.
Functionalized NanoparticlesNanomaterials with tailored surface chemistry for catalysis, sensing, and biomedical applications.Strong binding to metal nanoparticles, providing stability and a platform for further modification.
Photoluminescent MaterialsMaterials that emit light upon excitation, for use in lighting, displays, and sensors.Capacity to form stable complexes with lanthanide ions and to be functionalized with sensitizing chromophores.
CatalysisDevelopment of efficient and selective catalysts for organic transformations.Stabilization of various transition metal centers in different oxidation states, influencing their catalytic activity. rsc.orgrsc.org

Integration of Computational Chemistry for Predictive Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), is set to play an increasingly pivotal role in the future study of this compound and its complexes. These theoretical approaches offer a powerful tool for predicting the properties of yet-to-be-synthesized molecules and for gaining deep mechanistic insights into their behavior, thereby guiding experimental efforts.

One of the key applications of computational chemistry will be in the predictive design of new derivatives. By modeling the structures and electronic properties of various functionalized macrocycles and their metal complexes, researchers can screen for candidates with desired characteristics before embarking on time-consuming synthetic work. For example, DFT calculations can predict the binding energies of different metal ions to a range of macrocyclic ligands, helping to identify the most promising candidates for selective ion recognition. Computational studies on DOTA-lanthanide complexes have successfully predicted trends in metal-ligand distances and isomer preferences. nih.gov

Furthermore, computational methods are invaluable for elucidating the mechanisms of complex formation and reactivity . They can provide detailed information about reaction pathways, transition states, and the electronic factors that govern catalytic cycles. This knowledge is crucial for optimizing reaction conditions and for the rational design of more efficient catalysts. The use of DFT to study reaction mechanisms in coordination chemistry is a well-established and powerful approach. unica.it

Molecular dynamics simulations can also be employed to study the conformational dynamics of the macrocycle and its complexes in solution, providing insights into their flexibility and how they interact with their environment. This is particularly important for understanding the behavior of these compounds in biological systems or at interfaces.

Synergistic Approaches Combining Macrocyclic Chemistry with Supramolecular and Materials Science

The future development of this compound-based systems will increasingly rely on synergistic approaches that bridge the gap between traditional macrocyclic chemistry and the broader fields of supramolecular and materials science. This interdisciplinary strategy will enable the construction of complex, functional systems with emergent properties.

A key area for synergy is the use of this compound and its derivatives as building blocks in supramolecular self-assembly . By designing macrocycles with specific recognition sites and geometries, it is possible to create intricate, self-assembled architectures such as cages, tubes, and polymers. The metal-coordination-driven self-assembly of dissymmetric terpyridine ligands has been shown to produce a series of dimeric to hexameric macrocycles. nih.gov Applying similar principles to this compound could lead to novel supramolecular structures with applications in encapsulation, transport, and catalysis.

The integration of these macrocycles into hybrid materials is another promising direction. This involves combining the macrocyclic complexes with other materials, such as polymers, silica, or carbon nanomaterials, to create composites with enhanced or novel properties. For example, incorporating ion-selective macrocycles into polymer membranes can lead to advanced sensors and separation devices. A PVC membrane electrode based on a charge-transfer complex of a diazacrown ether has been shown to be highly selective for the triiodide ion. nih.gov

The convergence of macrocyclic chemistry with materials science also opens up possibilities for the development of "smart" materials that can respond to external stimuli, such as light, pH, or the presence of a specific analyte. The incorporation of photoresponsive units, as seen in some diazocine-based polymers, allows for the creation of materials whose properties can be reversibly switched. rsc.org By designing derivatives of this compound with similar responsive moieties, a new generation of dynamic and adaptive materials could be realized.

Q & A

Q. What synthetic routes are used to prepare 1,7-Dithia-4,10-diazacyclododecane, and how are reaction conditions optimized?

The ligand is synthesized via nucleophilic substitution under anhydrous conditions. A common method involves refluxing 4-(pyridin-2-ylmethyl)-1,7-dithia-4,10-diazacyclododecane with 2-(chloromethyl)pyridine in dry toluene under argon, using K₂CO₃ as a base and KI as a catalyst. Purification via chromatography (ethyl acetate eluent) yields the macrocycle . Alternative routes employ dichlorinated amides and thiols in cyclization reactions, followed by dilactame reduction . Optimization includes controlling stoichiometry, reaction time (e.g., 48 hours), and inert atmospheres to prevent oxidation.

Q. Which spectroscopic and crystallographic methods validate the macrocycle’s structure?

  • NMR Spectroscopy : 1H^1H NMR (CDCl₃) shows pyridyl proton resonances at δ 8.455–7.097 ppm and macrocyclic methylene signals at δ 3.739–2.729 ppm. 13C^{13}C NMR confirms pyridyl carbons (δ 159.26–122.12) and N/S-bearing carbons (δ 61.35–26.66) .
  • X-ray Crystallography : Triclinic crystal system (space group P1P1) with unit cell parameters a=10.4491A˚,b=11.6146A˚,c=11.7795A˚a = 10.4491 \, \text{Å}, b = 11.6146 \, \text{Å}, c = 11.7795 \, \text{Å}, and angles α=96.167,β=90.340,γ=113.830\alpha = 96.167^\circ, \beta = 90.340^\circ, \gamma = 113.830^\circ. Software like SHELXL and ORTEP-III refine the structure, revealing a distorted crown conformation with sulfur lone pairs oriented outward .

Q. How is ligand purity confirmed post-synthesis?

Purity is assessed via:

  • Chromatography : Column chromatography (ethyl acetate) removes unreacted precursors .
  • Elemental Analysis : Matches calculated C, H, N, S percentages.
  • NMR Integration : Peak ratios align with expected proton counts .

Advanced Research Questions

Q. How can researchers design experiments to probe metal-ion selectivity of this macrocycle?

  • Varied Metal Salts : React the ligand with transition metals (e.g., Zn²⁺, Cu²⁺) in acetonitrile/water mixtures. Monitor complexation via UV-Vis (d-d transitions) and cyclic voltammetry (redox shifts) .
  • pH Titrations : Use potentiometry to determine stability constants (logK\log K) under varying pH. Compare selectivity for soft (Cu²⁺) vs. hard (Fe³⁺) metals, leveraging the {N/S} donor set’s Pearson acidity .
  • Computational Modeling : DFT calculations predict binding energies and orbital interactions, correlating with experimental data .

Q. How can contradictions in reported stability constants (logK\log K) for metal complexes be resolved?

  • Verify Synthesis Purity : Ensure ligand integrity via NMR and elemental analysis .
  • Standardize Conditions : Use consistent ionic strength (e.g., 0.1 M KCl), temperature (25°C), and reference electrodes in potentiometry.
  • Cross-Validate Methods : Compare stability constants from UV-Vis, EPR, and isothermal titration calorimetry (ITC) .
  • Computational Validation : DFT models reconcile discrepancies by accounting for solvation effects and ligand conformations .

Q. What strategies optimize the macrocycle’s conformation for specific metal coordination?

  • Pendant Arm Modification : Introduce pyridyl or benzyl groups to preorganize the cavity. For example, 4,10-bis(pyridin-2-ylmethyl) derivatives enhance Cu²⁺ selectivity via chelate effects .
  • Ring Size Adjustment : Vary the macrocycle from 12- to 14-membered rings to accommodate larger ions (e.g., lanthanides) .
  • Donor Atom Substitution : Replace sulfur with oxygen (e.g., 1-oxa-7-thia derivatives) to modulate Lewis basicity and redox activity .

Methodological Tables

Q. Table 1: Crystallographic Data for this compound Derivatives

ParameterValueSource
Crystal SystemTriclinic (P1P1)
Unit Cell Dimensionsa=10.4491A˚a = 10.4491 \, \text{Å}
b=11.6146A˚b = 11.6146 \, \text{Å}
c=11.7795A˚c = 11.7795 \, \text{Å}
Dihedral Angle (Pyridyl)14.6114.61^\circ

Q. Table 2: Key NMR Signals for Ligand Characterization

Proton Environment1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)Source
Pyridyl C–H\text{C–H}8.455–7.097159.26–122.12
N–CH2\text{N–CH}_22.802–2.72952.54–26.66

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